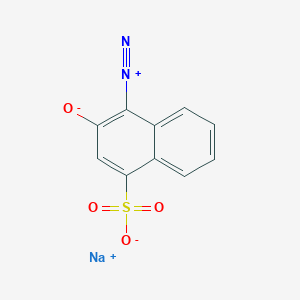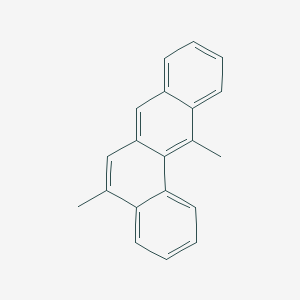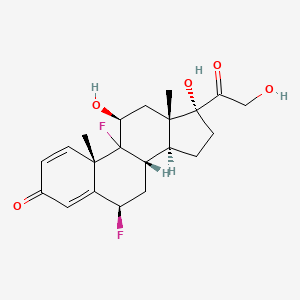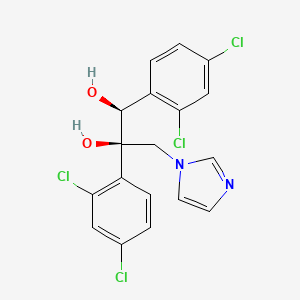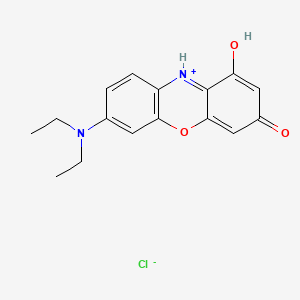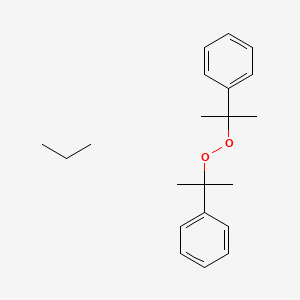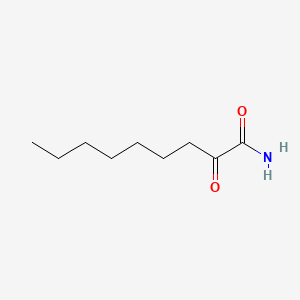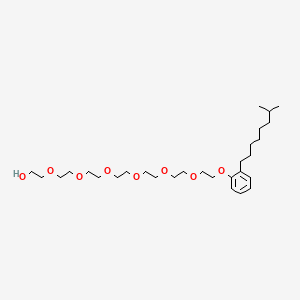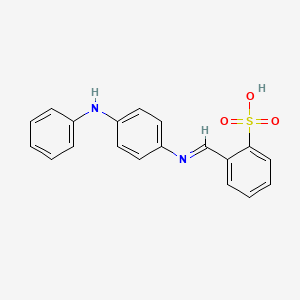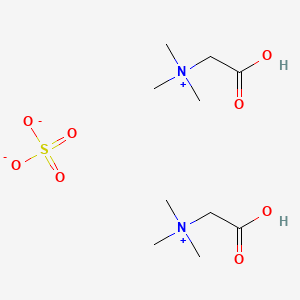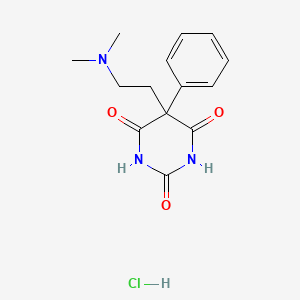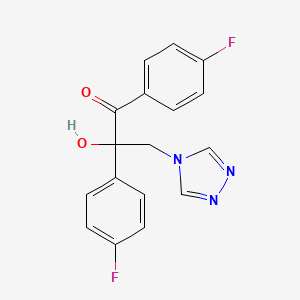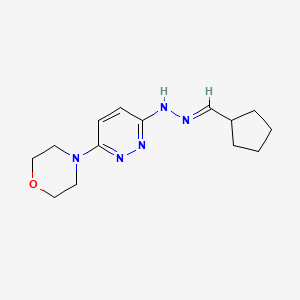
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone is a complex organic compound that features a cyclopentane ring, a carboxaldehyde group, a morpholine ring, and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone typically involves multiple steps. One common method includes the condensation of cyclopentanecarboxaldehyde with 6-(4-morpholinyl)-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone: shares similarities with other hydrazone derivatives, such as:
Uniqueness
- The presence of the morpholine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.
Eigenschaften
CAS-Nummer |
90932-09-5 |
|---|---|
Molekularformel |
C14H21N5O |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
N-[(E)-cyclopentylmethylideneamino]-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-4-12(3-1)11-15-16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h5-6,11-12H,1-4,7-10H2,(H,16,17)/b15-11+ |
InChI-Schlüssel |
KJTWLHJSFFNNGS-RVDMUPIBSA-N |
Isomerische SMILES |
C1CCC(C1)/C=N/NC2=NN=C(C=C2)N3CCOCC3 |
Kanonische SMILES |
C1CCC(C1)C=NNC2=NN=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



